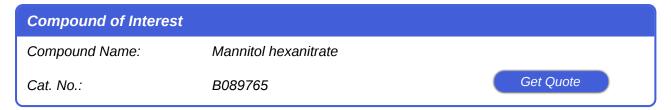


Crystal Structure of Mannitol Hexanitrate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannitol hexanitrate (MHN), a powerful secondary explosive and a compound with historical use as a vasodilator, presents a complex case in solid-state chemistry.[1][2] Despite its synthesis dating back to 1847, a complete, publicly available single-crystal structure remains elusive in the scientific literature.[3][4] This is largely attributed to the challenges in growing single crystals of sufficient quality for X-ray diffraction analysis.[5] This technical guide synthesizes the current knowledge on the solid-state properties of mannitol hexanitrate, focusing on its known polymorphism, experimental characterization protocols, and synthesis. While a definitive crystal structure is not available, this document provides a comprehensive overview of the data that has been established through various analytical techniques.

Physicochemical and Explosive Properties

Mannitol hexanitrate is a powdery solid with a density of approximately 1.73 g/cm³.[1][2] Its melting point is reported in the range of 107-112 °C.[6] As an explosive, it is known for its high detonation velocity and sensitivity to impact and friction, which is greater than that of PETN.[1]

Table 1: Physical and Explosive Properties of Mannitol Hexanitrate



Property	Value	References
Chemical Formula	C6H8N6O18	[2][6][7]
Molar Mass	452.16 g/mol	[6][7]
Density	1.73 g/cm ³	[1][2]
Melting Point	107-112 °C	[6]
Detonation Velocity	8260 m/s	[6]

Polymorphism of Mannitol Hexanitrate

Mannitol hexanitrate is known to exist in at least two polymorphic forms, often designated as MHN I and MHN II.[3][5] These different crystalline forms have been identified and characterized using X-ray diffraction (XRD), Raman spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR).[3][5]

The transition between these polymorphs can be induced by thermal stimuli.[3] For instance, one form (MHN I) can be converted to another (MHN II) upon heating.[3] This reversible transition suggests a solid-solid phase transformation.[3] The existence of polymorphs is a critical consideration in both pharmaceutical applications, where it can affect bioavailability and stability, and in energetic materials, where it can influence sensitivity and performance.[5]

While specific crystallographic data for these polymorphs is not available in the literature, the differences in their powder X-ray diffraction patterns and spectroscopic signatures clearly indicate distinct crystal packing arrangements.[3]

Phase transition between **mannitol hexanitrate** polymorphs.

Experimental Protocols Synthesis of Mannitol Hexanitrate

The most common method for synthesizing **mannitol hexanitrate** is through a mixed acid nitration process.[3][5]

Materials:



- D-Mannitol
- Fuming Nitric Acid (≥90%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Saturated Sodium Bicarbonate Solution
- Deionized Water
- Ethanol

Procedure:

- Finely powdered D-mannitol is slowly added to chilled furning nitric acid in an ice bath, ensuring the temperature is maintained below 10 °C.[3]
- Once the mannitol is fully dissolved, the solution is warmed to 10-15 °C.[3]
- Concentrated sulfuric acid is then added slowly to the mixture, which will cause it to become
 a thick slurry.[3] Manual stirring is necessary to ensure proper mixing.
- The reaction mixture is allowed to stand for approximately one hour.
- The mixture is then poured onto a large volume of ice water to precipitate the crude mannitol hexanitrate.
- The solid product is collected by vacuum filtration.
- The collected solid is washed sequentially with cold deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with more cold deionized water.
 [3]

Purification by Recrystallization

The crude **mannitol hexanitrate** is typically purified by recrystallization from ethanol to remove impurities such as lower nitrate esters.[5]



Procedure:

- The crude product is dissolved in a minimal amount of hot ethanol.
- The solution is allowed to cool slowly to room temperature, which will cause crystals of mannitol hexanitrate to form.
- The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried.

Characterization by X-ray Powder Diffraction (XRPD)

XRPD is a key technique for identifying the polymorphic form of **mannitol hexanitrate** and assessing its purity.

Instrumentation:

- A powder diffractometer equipped with a Cu Kα radiation source is typically used.
- Data is collected over a 2θ range suitable for observing the characteristic diffraction peaks.

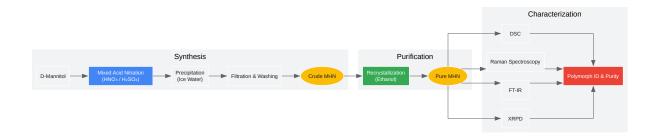
Sample Preparation:

- A small amount of the finely powdered sample is packed into a sample holder.
- Care must be taken to minimize preferred orientation of the crystallites, which can be an
 issue with needle-like crystals, by using appropriate sample preparation techniques.

Analysis:

- The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline phase.
- Different polymorphs will exhibit distinct diffraction patterns.[3]





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Workflow for synthesis and characterization of MHN.

Conclusion

The complete crystal structure of **mannitol hexanitrate** remains an open area of research. The challenges associated with growing suitable single crystals have thus far precluded a full structural elucidation by single-crystal X-ray diffraction. However, the existence of at least two polymorphs has been firmly established through powder diffraction and spectroscopic methods. The detailed protocols for synthesis and purification are well-documented, allowing for the consistent production of this energetic material. Future work in this area would benefit from advances in crystal growth techniques or the application of structure solution from powder diffraction data to finally resolve the atomic-level arrangement of this historically significant and powerful compound.

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